1-(3-(1H-imidazol-1-yl)propyl)-4-(4-chlorobenzoyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
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Overview
Description
1-(3-(1H-imidazol-1-yl)propyl)-4-(4-chlorobenzoyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a complex organic compound that features multiple functional groups, including an imidazole ring, a chlorobenzoyl group, a hydroxy group, and a pyridine ring
Preparation Methods
The synthesis of 1-(3-(1H-imidazol-1-yl)propyl)-4-(4-chlorobenzoyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one involves several steps, each requiring specific reaction conditions:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of a suitable precursor, such as a diamine and a carbonyl compound, under acidic or basic conditions.
Introduction of the Chlorobenzoyl Group: This step typically involves the acylation of an intermediate compound with 4-chlorobenzoyl chloride in the presence of a base like pyridine or triethylamine.
Formation of the Pyridine Ring: The pyridine ring can be introduced through a condensation reaction involving a suitable aldehyde or ketone and an amine.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.
Industrial production methods would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(3-(1H-imidazol-1-yl)propyl)-4-(4-chlorobenzoyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl group in the chlorobenzoyl moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The imidazole and pyridine rings can participate in various coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-(1H-imidazol-1-yl)propyl)-4-(4-chlorobenzoyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: The compound can be used as a probe to investigate biological pathways and mechanisms.
Industrial Applications: It may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-(1H-imidazol-1-yl)propyl)-4-(4-chlorobenzoyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyridine rings can participate in hydrogen bonding and π-π interactions, while the chlorobenzoyl group can form covalent bonds with nucleophilic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
1-(3-(1H-imidazol-1-yl)propyl)-4-(4-chlorobenzoyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one can be compared with other similar compounds, such as:
1-(3-(1H-imidazol-1-yl)propyl)-4-(4-fluorobenzoyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one: This compound has a fluorobenzoyl group instead of a chlorobenzoyl group, which can affect its reactivity and biological activity.
1-(3-(1H-imidazol-1-yl)propyl)-4-(4-methylbenzoyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one: The presence of a methyl group instead of a chlorine atom can influence the compound’s lipophilicity and metabolic stability.
1-(3-(1H-imidazol-1-yl)propyl)-4-(4-nitrobenzoyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one: The nitro group can introduce different electronic effects, impacting the compound’s chemical and biological properties.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-pyridin-2-ylpyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3/c23-16-7-5-15(6-8-16)20(28)18-19(17-4-1-2-9-25-17)27(22(30)21(18)29)12-3-11-26-13-10-24-14-26/h1-2,4-10,13-14,19,28H,3,11-12H2/b20-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYVECJEBJVPHD-CZIZESTLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCCN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2CCCN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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